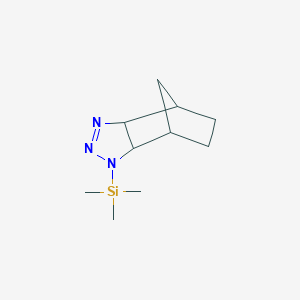
Carbonic acid, 2,4-dinitrophenyl octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2,4-dinitrophenyl octyl ester (DNOC) is a widely used herbicide and pesticide. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DNOC is primarily used to control weeds and pests in crops such as cotton, soybeans, and tobacco. It is also used as a fungicide and insecticide in ornamental plants and turfgrass. DNOC has been extensively studied for its biochemical and physiological effects and its mechanism of action.
Wirkmechanismus
The mechanism of action of Carbonic acid, 2,4-dinitrophenyl octyl ester involves the inhibition of the electron transport chain in the mitochondria of cells. This disrupts the production of ATP, which is essential for cellular processes such as metabolism and growth. Carbonic acid, 2,4-dinitrophenyl octyl ester also inhibits the activity of photosystem II in chloroplasts, which leads to the disruption of photosynthesis and the death of plants.
Biochemische Und Physiologische Effekte
Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to have a range of biochemical and physiological effects on plants and animals. It inhibits the growth and development of plants, causing stunted growth and reduced yield. Carbonic acid, 2,4-dinitrophenyl octyl ester also affects the respiratory system of insects, causing them to suffocate and die. In animals, Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to cause liver damage and neurological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Carbonic acid, 2,4-dinitrophenyl octyl ester is a widely used herbicide and pesticide, making it readily available for laboratory experiments. Its simple and cost-effective synthesis method also makes it a popular choice for researchers. However, the use of Carbonic acid, 2,4-dinitrophenyl octyl ester in laboratory experiments is limited by its toxicity and potential environmental impact. Researchers must take precautions to ensure that Carbonic acid, 2,4-dinitrophenyl octyl ester does not contaminate the environment or harm animals.
Zukünftige Richtungen
There are several future directions for the study of Carbonic acid, 2,4-dinitrophenyl octyl ester. One area of research is the development of more effective and environmentally friendly herbicides and pesticides. Researchers are also studying the potential health effects of Carbonic acid, 2,4-dinitrophenyl octyl ester on humans and animals. Another area of research is the study of the environmental impact of Carbonic acid, 2,4-dinitrophenyl octyl ester and other herbicides and pesticides on ecosystems.
Conclusion:
Carbonic acid, 2,4-dinitrophenyl octyl ester is a widely used herbicide and pesticide that has been extensively studied for its biochemical and physiological effects and its mechanism of action. Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to inhibit the growth of plants and affect the respiratory system of insects. It also has potential health effects on humans and animals and can have a negative impact on the environment. Future research is needed to develop more effective and environmentally friendly herbicides and pesticides and to study the long-term effects of Carbonic acid, 2,4-dinitrophenyl octyl ester on ecosystems.
Synthesemethoden
Carbonic acid, 2,4-dinitrophenyl octyl ester is synthesized by the reaction of 2,4-dinitrophenol with octanol in the presence of carbonic acid. The reaction yields Carbonic acid, 2,4-dinitrophenyl octyl ester as a yellow crystalline solid with a melting point of 58-59°C. The synthesis of Carbonic acid, 2,4-dinitrophenyl octyl ester is relatively simple and cost-effective, making it a popular choice among farmers and growers.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 2,4-dinitrophenyl octyl ester has been extensively studied for its scientific research applications. It is used in laboratory experiments to study the biochemical and physiological effects of herbicides and pesticides on plants and animals. Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to inhibit the growth of plants by disrupting the process of photosynthesis. It also affects the respiratory system of insects, causing them to suffocate and die.
Eigenschaften
CAS-Nummer |
15741-90-9 |
|---|---|
Produktname |
Carbonic acid, 2,4-dinitrophenyl octyl ester |
Molekularformel |
C15H20N2O7 |
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) octyl carbonate |
InChI |
InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
PTZVTZJWTIHIEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
15741-90-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)











